An In-depth Technical Guide to 2-Chloroquinoline-6-sulfonyl chloride: Chemical Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 2-Chloroquinoline-6-sulfonyl chloride: Chemical Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Chloroquinoline-6-sulfonyl chloride. This compound is a valuable intermediate in organic synthesis, particularly for the development of novel sulfonamide derivatives with potential applications in medicinal chemistry. This document consolidates available data on its physical and chemical characteristics, outlines a plausible synthetic methodology, and explores its reactivity profile. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Chemical Properties
2-Chloroquinoline-6-sulfonyl chloride (CAS No. 205055-71-6) is a heterocyclic aromatic compound featuring a quinoline core substituted with a chloro group at the 2-position and a sulfonyl chloride group at the 6-position.[1] Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties of 2-Chloroquinoline-6-sulfonyl chloride
| Property | Value | Reference(s) |
| CAS Number | 205055-71-6 | [1] |
| Molecular Formula | C₉H₅Cl₂NO₂S | [1] |
| Molecular Weight | 262.11 g/mol | [1] |
| Appearance | Off-White to Beige Solid | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available (likely unstable at high temperatures) | [3] |
| Solubility | Soluble in various organic solvents | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere, hygroscopic | [2] |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-Chloroquinoline-6-sulfonyl chloride.
Experimental Protocols
The following protocols are adapted from general procedures for sulfonation and chlorination of aromatic compounds and the synthesis of analogous quinoline sulfonyl chlorides.[5][6][7]
Protocol 1: Synthesis of 2-Chloroquinoline-6-sulfonic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-chloroquinoline (1.0 equivalent) to an excess of chlorosulfonic acid (at least 5 equivalents) at 0°C with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-70°C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
The precipitated 2-chloroquinoline-6-sulfonic acid can be isolated by filtration, washed with cold water, and dried.
Protocol 2: Synthesis of 2-Chloroquinoline-6-sulfonyl chloride from 2-Chloroquinoline-6-sulfonic acid
-
To a flask containing 2-chloroquinoline-6-sulfonic acid (1.0 equivalent), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
The reaction mixture is typically heated under reflux until the evolution of gaseous byproducts (HCl and SO₂) ceases.
-
After cooling, the excess chlorinating agent can be removed by distillation under reduced pressure.
-
The crude 2-Chloroquinoline-6-sulfonyl chloride can be purified by recrystallization from a suitable organic solvent.
Reactivity
The reactivity of 2-Chloroquinoline-6-sulfonyl chloride is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity makes it a valuable precursor for the synthesis of a wide range of sulfonamide and sulfonate ester derivatives.
Reaction with Nucleophiles
Caption: General reaction of 2-Chloroquinoline-6-sulfonyl chloride with nucleophiles.
A common application of this reactivity is the synthesis of sulfonamides through the reaction with primary or secondary amines.[8] This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
Protocol 3: General Procedure for the Synthesis of 2-Chloroquinoline-6-sulfonamides
-
Dissolve 2-Chloroquinoline-6-sulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
To this solution, add the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Upon completion, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure.
-
The resulting sulfonamide can be purified by column chromatography or recrystallization.
Spectral Data
While specific spectral data for 2-Chloroquinoline-6-sulfonyl chloride are not widely published, the expected characteristic spectral features can be inferred from the analysis of similar compounds.
Infrared (IR) Spectroscopy: Aromatic sulfonyl chlorides typically exhibit strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the regions of 1375-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the quinoline ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing effect of the sulfonyl chloride group will likely cause a downfield shift of the protons on the benzene ring of the quinoline nucleus, particularly the protons ortho and para to the sulfonyl group.
-
¹³C NMR: The carbon atoms of the quinoline ring will resonate in the aromatic region. The carbon atom attached to the sulfonyl chloride group is expected to be deshielded.
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 261 and an M+2 peak of approximately one-third the intensity of the M⁺ peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.[9] Fragmentation may involve the loss of the sulfonyl chloride group or cleavage of the quinoline ring.
Safety and Handling
2-Chloroquinoline-6-sulfonyl chloride is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also hygroscopic and should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Store the compound in a tightly sealed container under an inert atmosphere at the recommended temperature of 2-8°C.[2]
Conclusion
2-Chloroquinoline-6-sulfonyl chloride is a reactive intermediate with significant potential in the synthesis of novel heterocyclic compounds for drug discovery and materials science. While specific data on its physical properties and synthesis are limited, this guide provides a comprehensive overview based on available information and established chemical principles. The outlined synthetic pathway and reactivity profile offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. Further research is warranted to fully characterize its properties and explore its applications.
References
- 1. scbt.com [scbt.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. arctomsci.com [arctomsci.com]
- 4. Buy 2-Chloroquinoxaline-6-sulfonyl chloride | 877078-00-7 [smolecule.com]
- 5. rsc.org [rsc.org]
- 6. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
